molecular formula C12H15BrO2 B1340166 Tert-butyl 3-bromo-4-methylbenzoate CAS No. 160952-57-8

Tert-butyl 3-bromo-4-methylbenzoate

Cat. No.: B1340166
CAS No.: 160952-57-8
M. Wt: 271.15 g/mol
InChI Key: RZOLYFYFBRHPQS-UHFFFAOYSA-N
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Description

Significance as a Precursor in Complex Organic Synthesis

The true value of tert-butyl 3-bromo-4-methylbenzoate lies in its utility as a building block in the synthesis of more complex molecules. The presence of the bromine atom allows for its participation in powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions are the cornerstone of modern organic synthesis, enabling the construction of intricate molecular architectures from simpler, readily available starting materials.

The strategic placement of the bromo and methyl groups on the benzoate (B1203000) framework allows for regioselective modifications, providing chemists with precise control over the final structure of the target molecule. This level of control is paramount in the synthesis of pharmaceuticals and other biologically active compounds, where even minor structural changes can have profound effects on efficacy and selectivity.

Overview of Key Research Domains

The application of this compound spans several key areas of chemical research:

Medicinal Chemistry: This compound serves as a crucial intermediate in the synthesis of novel therapeutic agents. google.comgoogle.com Its structural framework is a component of molecules designed to treat a range of conditions, including metabolic disorders. google.com

Fluorescent Dye Development: It is a key starting material in the synthesis of advanced fluorescent probes. google.comnih.govgoogle.com These dyes are instrumental in biological imaging, allowing researchers to visualize and study cellular processes with high specificity. google.comnih.govgoogle.com

Organic Synthesis Methodology: The compound is utilized in the development and optimization of new synthetic methods, particularly in the realm of cross-coupling chemistry. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-bromo-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c1-8-5-6-9(7-10(8)13)11(14)15-12(2,3)4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOLYFYFBRHPQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20476526
Record name t-butyl 3-bromo-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160952-57-8
Record name t-butyl 3-bromo-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Preparation Strategies for Tert Butyl 3 Bromo 4 Methylbenzoate

Esterification Reactions for Tert-butyl 3-bromo-4-methylbenzoate Synthesis

The introduction of the sterically hindered tert-butyl group onto the carboxylate of 3-bromo-4-methylbenzoic acid is most commonly achieved through esterification reactions. These methods can be broadly categorized into direct, acid-catalyzed approaches and indirect methods involving the activation of the carboxylic acid.

Acid-Catalyzed Esterification Approaches from Benzoic Acid Derivatives

Direct esterification of 3-bromo-4-methylbenzoic acid with a source of the tert-butyl group, such as tert-butanol (B103910) or isobutylene (B52900), in the presence of a strong acid catalyst is a primary route to this compound.

Use of Trifluoromethanesulfonic Acid as Catalyst

Trifluoromethanesulfonic acid (TfOH) is a particularly effective catalyst for the synthesis of this compound from 3-bromo-4-methylbenzoic acid and isobutylene. chemicalbook.com This superacid facilitates the formation of the tert-butyl carbocation from isobutylene, which is then attacked by the carboxylic acid.

A typical procedure involves dissolving 3-bromo-4-methylbenzoic acid in a suitable solvent, such as dry ether, and cooling the mixture to a low temperature, for instance, -30°C. chemicalbook.com Isobutylene gas is then introduced into the reaction mixture. chemicalbook.com The catalyst, trifluoromethanesulfonic acid, is added dropwise to the stirred solution. chemicalbook.com The reaction is then allowed to proceed, often for several days at room temperature, to ensure high conversion. chemicalbook.com This method has been reported to yield the desired product in high purity and yield (approximately 95%). chemicalbook.com

Reaction Conditions and Solvent Effects

The choice of solvent and reaction conditions plays a crucial role in the efficiency of the acid-catalyzed esterification. For the trifluoromethanesulfonic acid-catalyzed reaction, an ethereal solvent like diethyl ether is commonly used. chemicalbook.com The reaction is initiated at a reduced temperature to control the initial exothermic reaction and the addition of the volatile isobutylene. chemicalbook.com The extended reaction time at room temperature allows the reaction to reach completion. chemicalbook.com

Work-up of the reaction typically involves neutralization of the strong acid catalyst with a mild base, such as a sodium bicarbonate solution, followed by extraction of the product into an organic solvent. chemicalbook.com

Indirect Esterification Methods

Indirect methods for the synthesis of this compound involve the conversion of the carboxylic acid into a more reactive intermediate, which is then reacted with a tert-butyl alcohol source.

Acyl Chloride Formation and Subsequent Alcoholysis

A common indirect route involves the initial conversion of 3-bromo-4-methylbenzoic acid to its corresponding acyl chloride, 3-bromo-4-methylbenzoyl chloride. This transformation can be achieved using standard chlorinating agents such as oxalyl chloride or thionyl chloride, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF).

The resulting acyl chloride is a highly reactive species that can then be treated with tert-butanol to form the desired tert-butyl ester. This alcoholysis step is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. prepchem.com This two-step approach can be advantageous when direct esterification proves to be sluggish or incompatible with other functional groups in the molecule.

Recent studies have also explored the direct conversion of tert-butyl esters to acid chlorides using thionyl chloride, a reaction that is selective for tert-butyl esters over other alkyl esters. organic-chemistry.org Another method involves a phosphorus trichloride-mediated one-pot conversion of tert-butyl esters to other esters and amides via an in-situ generated acid chloride. researchgate.net

Industrial Production Methodologies and Scalability Studies

For industrial-scale production of this compound, considerations of cost, safety, and efficiency are paramount. While specific large-scale synthesis protocols for this exact compound are not extensively published in the public domain, general principles of scaling up esterification reactions apply.

The direct acid-catalyzed reaction using isobutylene and a strong acid catalyst is a potentially scalable route. chemicalbook.com However, the handling of large quantities of flammable isobutylene gas and corrosive strong acids requires specialized equipment and safety protocols. The Ritter reaction, which utilizes nitriles and isobutylene in the presence of a strong acid to form amides, provides insights into handling isobutylene on a larger scale. orgsyn.org The use of acetic acid as a solvent in such reactions can help manage the isobutylene by establishing an equilibrium to regenerate tert-butyl acetate (B1210297). orgsyn.org

The acyl chloride route, while involving an additional step, might offer advantages in terms of reaction control and purification on a larger scale. The development of one-pot procedures, where the acyl chloride is generated and reacted with tert-butanol in the same vessel, would be a key consideration for industrial efficiency. researchgate.net The scalability of such processes has been demonstrated for related compounds. researchgate.net

Further research into scalable and environmentally benign catalytic systems is an ongoing area of interest for the industrial production of specialty chemicals like this compound.

An in-depth analysis of the synthetic approaches for this compound reveals a focus on optimizing reaction conditions to achieve high yield and purity. This article delves into the specific methodologies for its preparation, including batch and potential continuous flow processes, and explores the broader chemical strategies involved in the bromination of related benzoate (B1203000) compounds.

Chemical Reactivity and Transformational Chemistry of Tert Butyl 3 Bromo 4 Methylbenzoate

Electrophilic Aromatic Substitution Reactions on the Benzoate (B1203000) Core

The benzene (B151609) ring of tert-butyl 3-bromo-4-methylbenzoate is subject to electrophilic aromatic substitution (EAS), a fundamental class of reactions in organic chemistry. masterorganicchemistry.commasterorganicchemistry.com The outcome of these reactions is significantly influenced by the directing effects of the existing substituents: the bromo group and the methyl group.

Directing Effects of Bromo- and Methyl Substituents

The directing effects of substituents on a benzene ring determine the position of incoming electrophiles. libretexts.orgsavemyexams.com These effects are governed by a combination of inductive and resonance effects.

Methyl Group (-CH₃): The methyl group is an electron-donating group through an inductive effect and hyperconjugation. libretexts.org This increases the electron density of the aromatic ring, making it more nucleophilic and thus activating it towards electrophilic attack. libretexts.orgsavemyexams.com As an activating group, the methyl group is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. libretexts.orgsavemyexams.com

Bromo Group (-Br): Halogens like bromine exhibit a dual nature. Inductively, they are electron-withdrawing due to their high electronegativity, which deactivates the ring towards electrophilic substitution. libretexts.org However, through resonance, the lone pairs of electrons on the bromine atom can be delocalized into the benzene ring, increasing electron density at the ortho and para positions. reddit.com This resonance effect, despite being weaker than the inductive deactivation, makes the bromo group an ortho, para-director. libretexts.org

In the case of this compound, the interplay of these two directing groups is crucial. The methyl group at position 4 and the bromo group at position 3 will collectively influence the regioselectivity of further substitution. Generally, the more strongly activating group dictates the position of substitution. youtube.com In this molecule, the weakly activating methyl group and the deactivating but ortho, para-directing bromo group present a competitive scenario.

Investigations into Regioselectivity and Yield

The regioselectivity of electrophilic aromatic substitution on disubstituted benzenes can be complex. For this compound, the potential sites for electrophilic attack are positions 2, 5, and 6.

Position 2 is ortho to the methyl group and meta to the bromo group.

Position 5 is meta to the methyl group and ortho to the bromo group.

Position 6 is ortho to the bromo group and meta to the methyl group.

Considering the directing effects, the methyl group favors substitution at position 2 (ortho), while the bromo group favors substitution at positions 5 and 6 (ortho). The tert-butoxycarbonyl group is a deactivating meta-director. libretexts.org However, its bulkiness can also introduce steric hindrance, potentially disfavoring substitution at the adjacent position 2.

Studies on similar molecules, such as the chlorination of 4-bromotoluene, have shown that the stronger activating group, the methyl group, predominantly directs the incoming electrophile. reddit.com In that specific case, substitution occurred primarily at the position ortho to the methyl group. reddit.com This suggests that for this compound, electrophilic attack would likely favor position 2. However, the yield of a specific isomer will also depend on the reaction conditions and the nature of the electrophile. For instance, nitration of toluene (B28343) yields a mixture of ortho and para isomers, with the para isomer being significant. libretexts.org The steric bulk of the tert-butyl group in tert-butylbenzene (B1681246) has been shown to hinder ortho-attack, leading to a higher proportion of the para product. libretexts.org

Nucleophilic Substitution Reactions Involving the Aryl Bromide Moiety

The bromine atom attached to the benzene ring serves as a leaving group in nucleophilic aromatic substitution (SNA_r) reactions. These reactions are a key method for introducing a variety of functional groups onto the aromatic core.

Scope of Nucleophiles (Hydroxide, Alkoxide, Amine Groups)

A range of nucleophiles can be employed to displace the bromide in this compound. Common nucleophiles include:

Hydroxide ions (OH⁻): To introduce a hydroxyl group.

Alkoxide ions (RO⁻): To form ether linkages.

Amines (RNH₂, R₂NH): To introduce amino functionalities. For example, tert-butyl 3-bromo-4-(methylamino)benzoate is a related compound where an amine has been incorporated. bldpharm.com

The success of these reactions often depends on the reaction conditions, such as temperature, solvent, and the presence of a catalyst.

Mechanistic Studies of Substitution Pathways (e.g., S_NAr)

The primary mechanism for nucleophilic substitution on an unactivated aryl halide is typically not a direct S_N2-type displacement due to the high energy required to break the C-Br bond and the steric hindrance of the benzene ring. Instead, the reaction often proceeds through a benzyne (B1209423) intermediate or, more commonly in the presence of activating groups, a nucleophilic aromatic substitution (S_NAr) mechanism.

The S_NAr mechanism involves two main steps:

Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group (bromine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

Loss of the Leaving Group: The leaving group (bromide ion) departs, and the aromaticity of the ring is restored.

For the S_NAr mechanism to be efficient, the aromatic ring usually needs to be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the tert-butoxycarbonyl group is electron-withdrawing, but it is meta to the bromo group, which is less effective for activating S_NAr reactions. Therefore, forcing conditions or alternative mechanisms might be necessary to achieve substitution.

Cross-Coupling Reactions Utilizing the Aryl Bromide as a Reactive Site

The carbon-bromine bond in this compound is a prime site for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The aryl bromide functionality makes this compound a suitable substrate for a variety of named reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This is a widely used method for forming biaryl structures. Methyl 4-bromo-3-methylbenzoate, a similar compound, undergoes Suzuki coupling with 2-chloroboronic acid. sigmaaldrich.com

Heck Reaction: This reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form an aryl-alkyne.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form carbon-nitrogen bonds by coupling the aryl bromide with an amine.

Stille Coupling: This reaction couples the aryl bromide with an organotin compound, catalyzed by palladium.

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with the aryl bromide, catalyzed by palladium or nickel.

The choice of catalyst, ligands, base, and solvent is critical for the success and selectivity of these cross-coupling reactions. For instance, palladium acetate (B1210297) in the presence of a phosphonium (B103445) salt has been shown to be an effective catalyst system for the cross-coupling of aryl bromides. researchgate.net The development of new ligands has also enabled the cross-coupling of more sterically hindered substrates, such as tertiary organoboron nucleophiles, with aryl bromides. nih.gov

The following table summarizes some of the key reactions discussed:

Reaction TypeReagents/CatalystsProduct Type
Electrophilic Aromatic SubstitutionElectrophile (e.g., Br₂, HNO₃), Lewis AcidSubstituted Benzoate
Nucleophilic Aromatic SubstitutionNucleophile (e.g., ROH, RNH₂)Aryl Ether, Aryl Amine
Suzuki-Miyaura CouplingR-B(OH)₂, Pd catalyst, BaseBiaryl
Heck ReactionAlkene, Pd catalyst, BaseSubstituted Alkene
Sonogashira CouplingTerminal Alkyne, Pd catalyst, Cu co-catalystAryl-Alkyne
Buchwald-Hartwig AminationAmine, Pd catalyst, BaseAryl Amine

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a C-C bond between an organoboron compound and an organic halide or triflate. youtube.com For this compound, the bromine atom acts as the halide coupling partner. This reaction is fundamental for constructing biaryl structures or introducing alkyl, alkenyl, or alkynyl substituents at the 3-position of the benzoate ring. organic-chemistry.org

The general mechanism involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. organic-chemistry.org The reaction requires a base to activate the organoboron species.

While specific examples for this compound are not extensively detailed in readily available literature, its isomeric counterpart, tert-butyl 4-bromo-3-methylbenzoate, is known to be a viable substrate for such cross-coupling reactions. The reactivity is expected to be similar, allowing for the coupling with various boronic acids or their esters. Challenges can sometimes arise with substrates containing tert-butyl esters, but adjusting reaction conditions, such as temperature and solvent, can often lead to successful coupling. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

ComponentExample Reagent/ConditionPurposeReference
Aryl Halide This compoundElectrophilic partnerN/A
Boron Reagent Phenylboronic acid, AlkyltrifluoroboratesNucleophilic partner youtube.comnih.gov
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf)·CH₂Cl₂Catalyst for C-C bond formation nih.gov
Base Cs₂CO₃, K₂CO₃Activation of boron reagent nih.gov
Solvent Toluene, Aqueous TolueneReaction medium nih.gov
Temperature 80 °C - 100 °CTo facilitate the reaction researchgate.netnih.gov

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the arylation of amines with aryl halides, making it a cornerstone of modern synthetic chemistry for preparing anilines and their derivatives. In the case of this compound, this reaction would involve coupling the aryl bromide with a primary or secondary amine.

The catalytic cycle typically involves a palladium(0) species, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical and often depends on the steric and electronic properties of both the amine and the aryl halide. nih.gov Common ligands include those based on biaryl phosphines (e.g., XPhos, RuPhos) or ferrocenyl phosphines. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are generally used. nih.gov

The isomeric compound, tert-butyl 4-bromo-3-methylbenzoate, is noted as a suitable substrate for Buchwald-Hartwig reactions, suggesting that this compound would also readily participate in such transformations to yield N-arylated products. These reactions are crucial for synthesizing molecules with applications in materials science and medicinal chemistry. nih.gov

Table 2: Typical Reaction Parameters for Buchwald-Hartwig Amination

ComponentExample Reagent/ConditionPurposeReference
Aryl Halide This compoundElectrophilic partnerN/A
Amine Primary or secondary amines (e.g., aniline, morpholine)Nucleophilic partner nih.gov
Palladium Pre-catalyst [Pd(allyl)Cl]₂, Pd₂(dba)₃Source of catalytic palladium nih.gov
Ligand XPhos, t-BuXPhosStabilize and activate the catalyst nih.gov
Base NaOtBu, Cs₂CO₃Deprotonation of the amine nih.gov
Solvent Toluene, DioxaneAnhydrous reaction medium nih.gov
Temperature 100 °CTo drive the reaction to completion nih.gov

Negishi Coupling Methodologies and Organozinc Reagents

The Negishi coupling is a palladium- or nickel-catalyzed reaction that forges a C-C bond between an organozinc reagent and an organic halide. A key advantage of this method is the high functional group tolerance of organozinc reagents. researchgate.net For this compound, a Negishi coupling would involve its reaction with an organozinc compound, such as an alkylzinc, vinylzinc, or arylzinc reagent.

These organozinc reagents can be prepared from the corresponding organolithium or Grignard reagents via transmetalation with a zinc salt (e.g., ZnCl₂ or ZnBr₂), or by the direct insertion of zinc metal into an organic halide. units.it The subsequent cross-coupling with the aryl bromide is then catalyzed by a palladium complex, often with phosphine ligands like P(o-Tol)₃ or P(tBu₃)₂. researchgate.net The reaction proceeds smoothly for a wide range of aryl bromides, including those that are electron-rich or electron-deficient. researchgate.net

The versatility of this method allows for the introduction of complex carbon frameworks onto the aromatic ring of this compound, making it a valuable tool in the synthesis of complex organic molecules. orgsyn.org

Table 3: General Conditions for Negishi Coupling of Aryl Bromides

ComponentExample Reagent/ConditionPurposeReference
Aryl Halide This compoundElectrophilic partnerN/A
Organozinc Reagent R-ZnBr (R = alkyl, aryl, vinyl)Nucleophilic partner researchgate.netunits.it
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃ with P(o-Tol)₃Catalyst for C-C bond formation researchgate.net
Solvent THF, DMFReaction medium researchgate.net
Temperature 50 °C - RefluxTo facilitate the reaction researchgate.netresearchgate.net

Other Transition Metal-Catalyzed C-C and C-Heteroatom Bond Formations

Beyond the three major named reactions, the bromine atom of this compound can participate in several other important transition metal-catalyzed transformations.

Heck Reaction : This palladium-catalyzed reaction couples the aryl bromide with an alkene to form a substituted alkene, providing a powerful method for C-C bond formation. beilstein-journals.org The reaction typically uses a palladium catalyst like Pd(OAc)₂ with a phosphine ligand and a base. nih.gov

Sonogashira Coupling : This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org It is a highly reliable method for synthesizing arylalkynes. The reaction is typically carried out under mild conditions with an amine base. organic-chemistry.org

Ullmann Condensation : This classic copper-catalyzed reaction can be used to form C-O, C-N, and C-S bonds. For example, reacting this compound with an alcohol or phenol (B47542) in the presence of a copper catalyst would yield a diaryl ether. Modern Ullmann-type reactions often use ligands to facilitate the coupling at lower temperatures. organic-chemistry.org

These reactions further expand the synthetic utility of this compound, allowing for the introduction of a wide array of functional groups and structural motifs.

Reduction and Oxidation Transformations

The tert-butyl ester group and the aromatic ring of this compound can undergo reduction and oxidation reactions, respectively, to yield other valuable synthetic intermediates.

Reduction of the Ester Group to Alcohols (e.g., 3-bromo-4-methylbenzyl alcohol)

The tert-butyl ester group can be reduced to a primary alcohol. While lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation, its high reactivity can sometimes lead to side reactions, such as the reduction of the aryl halide. A more selective reagent, lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃), can be used to reduce esters to aldehydes, but complete reduction to the alcohol is typically achieved with stronger hydrides. masterorganicchemistry.com The expected product from the reduction of this compound is (3-bromo-4-methylphenyl)methanol.

It is important to note that with strong hydrides like LiAlH₄, dehydrohalogenation of tertiary alkyl halides can occur to form alkenes. doubtnut.com However, in the context of an aryl bromide, the primary reaction is the reduction of the ester.

Oxidation to Corresponding Carboxylic Acids (e.g., 3-bromo-4-methylbenzoic acid)

The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. Acid-catalyzed hydrolysis, often using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, is a common method for deprotecting tert-butyl esters to yield the carboxylic acid. This transformation converts this compound into 3-bromo-4-methylbenzoic acid. nih.gov

Alternatively, strong oxidizing agents can cleave the ester, although this is less common than simple hydrolysis. The synthesis of this compound itself is often achieved via the esterification of 3-bromo-4-methylbenzoic acid, demonstrating the reverse of this transformation.

Derivatization Strategies for Structural Diversity and Advanced Synthesis

The chemical utility of this compound lies in its capacity to undergo a variety of transformations at two primary sites: the ester group and the aromatic ring. These derivatization strategies are crucial for building molecular complexity and accessing novel compounds with potential applications in medicinal chemistry and materials science.

The tert-butyl ester group, while offering stability under certain conditions, can be readily modified to introduce other functional groups, thereby expanding the synthetic possibilities. Key transformations include hydrolysis, transesterification, and amidation.

Hydrolysis: The most fundamental transformation of the tert-butyl ester is its hydrolysis to the corresponding carboxylic acid, 3-bromo-4-methylbenzoic acid. nih.gov This reaction is typically carried out under acidic conditions, as the tert-butyl group is labile in the presence of strong acids. The resulting carboxylic acid is a valuable intermediate for the synthesis of other esters, amides, and acid chlorides.

Transesterification: The tert-butyl ester can be converted to other esters, such as methyl or ethyl esters, through transesterification. This can be achieved by reacting this compound with an alcohol in the presence of an acid or metal catalyst. For instance, scandium(III) triflate has been shown to be an effective catalyst for the direct transesterification of carboxylic esters in boiling alcohols. organic-chemistry.org Another approach involves the in-situ generation of the acid chloride from the tert-butyl ester using agents like α,α-dichlorodiphenylmethane with a tin(II) chloride catalyst, which then reacts with an alcohol to form the desired ester. organic-chemistry.org Borane catalysts, such as B(C₆F₅)₃, have also been reported to facilitate the transesterification of tert-butyl esters. rsc.org

Amidation: The conversion of the ester to an amide introduces a key structural motif found in many biologically active molecules. Direct amidation of tert-butyl esters can be challenging but can be accomplished using specific catalytic systems. For example, a method utilizing B(OCH₂CF₃)₃ as a catalyst in tert-butyl acetate has been developed for the direct amidation of carboxylic acids, a process that could be adapted for the corresponding acid derived from this compound. uwindsor.ca A more general and efficient route involves the conversion of the tert-butyl ester to an acid chloride intermediate, which then readily reacts with a primary or secondary amine to form the corresponding amide. organic-chemistry.org

Table 1: Modification of the Ester Group of this compound

TransformationReagents and Conditions (Analogous or General)Product
HydrolysisStrong acid (e.g., HCl, H₂SO₄) in an aqueous medium.3-Bromo-4-methylbenzoic acid
TransesterificationAlcohol (e.g., methanol, ethanol) with a catalyst such as Sc(OTf)₃ or B(C₆F₅)₃. organic-chemistry.orgrsc.orgMethyl 3-bromo-4-methylbenzoate or other alkyl esters.
Amidation1. Conversion to acid chloride (e.g., with oxalyl chloride).2. Reaction with a primary or secondary amine. organic-chemistry.orgN-substituted 3-bromo-4-methylbenzamide

Functionalization at Other Aromatic Positions

The bromine atom on the aromatic ring of this compound serves as a versatile handle for introducing a wide array of substituents through cross-coupling reactions and other transformations.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. In this reaction, the bromine atom of this compound can be coupled with an organoboron reagent, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. researchgate.netnih.gov This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 3-position of the benzoate ring, leading to a diverse range of biaryl and related structures. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and can be tailored to the specific coupling partners. researchgate.net

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. nih.govsemanticscholar.org This provides a direct route to N-aryl and N-heteroaryl derivatives of 4-methyl-3-aminobenzoic acid esters, which are important scaffolds in medicinal chemistry. The reaction conditions, particularly the choice of ligand and base, are critical for the successful coupling of various amines. nih.gov

Lithiation and Subsequent Electrophilic Quench:

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgsemanticscholar.org While the tert-butoxycarbonyl group is a weaker directing group than an amide, it can still influence the regioselectivity of lithiation, especially in the absence of stronger directing groups. unblog.frorganic-chemistry.org In the case of this compound, halogen-metal exchange is a more likely pathway upon treatment with strong organolithium bases like n-butyllithium or tert-butyllithium. acs.org This would generate a lithium species at the 3-position, which can then be quenched with a variety of electrophiles to introduce new functional groups. For instance, reaction with carbon dioxide would yield a dicarboxylic acid derivative, while reaction with an aldehyde or ketone would introduce a secondary or tertiary alcohol, respectively.

Furthermore, the methyl group could potentially be a site for benzylic lithiation, although this is generally less favorable than halogen-metal exchange or directed ortho-metalation of the ring. cdnsciencepub.com

Table 2: Functionalization at the Aromatic Ring of this compound

Reaction TypeGeneral Reagents and ConditionsPotential Product
Suzuki-Miyaura CouplingArylboronic acid or ester, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃, K₂CO₃). researchgate.netTert-butyl 3-aryl-4-methylbenzoate
Buchwald-Hartwig AminationPrimary or secondary amine, Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., XPhos), base (e.g., NaOtBu). nih.govsemanticscholar.orgTert-butyl 3-(amino)-4-methylbenzoate derivative
Lithiation-Electrophilic Quench1. n-BuLi or t-BuLi.2. Electrophile (e.g., CO₂, RCHO, R₂CO). acs.orgTert-butyl 3-(substituted)-4-methylbenzoate

Utility in Pharmaceutical Compound Synthesis Research

The compound is recognized as a key organic building block for the creation of pharmaceutical intermediates. bldpharm.com Its utility stems from the ability to perform selective chemical reactions at different parts of the molecule.

Precursor for Active Pharmaceutical Ingredients (APIs)

As a functionalized aromatic compound, this compound serves as a precursor in multi-step synthetic pathways aimed at producing active pharmaceutical ingredients. The bromo substituent provides a reactive handle for introducing new carbon-carbon or carbon-heteroatom bonds through various cross-coupling reactions, a common strategy in medicinal chemistry to build molecular complexity. The tert-butyl ester group protects the carboxylic acid functionality, which can be deprotected in later synthetic steps to reveal the free acid, a common feature in many drug molecules.

Synthesis of Key Intermediates for Complex Molecular Architectures

While direct synthesis of Pemetrexed Disodium analogues using this specific isomer is not prominently documented, structurally related compounds like para-substituted bromobenzoates are well-known intermediates in the synthesis of complex molecules, including antifolates used in chemotherapy. The core structure of this compound allows for its use in building diverse molecular scaffolds. The bromine atom can be readily displaced or used in coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to attach other molecular fragments, a foundational step in creating novel and complex chemical entities for drug discovery programs.

Role in Agrochemical and Dye Synthesis Research

Although its primary documented use is in pharmaceutical research, the chemical reactivity of this compound suggests its potential as an intermediate in agrochemical and dye synthesis. Many agrochemicals and dyes are built upon substituted benzene rings. The ability to functionalize the ring via the bromo group makes this compound a plausible, though less commonly cited, building block for developing new pesticides, herbicides, or colorants.

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry Research

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov The distinct features of this compound make it and its derivatives useful probes in such research. nih.govmdpi.com

Influence of Benzoate Ester Moiety on Chemical Activity

The tert-butyl ester group significantly influences the compound's chemical properties. organic-chemistry.org This bulky group provides steric hindrance, which protects the carboxyl group from undergoing reactions such as hydrolysis or amidation under conditions where other parts of the molecule are being modified. thieme-connect.combris.ac.uk This stability allows chemists to carry out reactions selectively at the bromine-substituted position. Compared to smaller esters like methyl or ethyl esters, the tert-butyl ester is more robust but can be removed under specific acidic conditions or other specialized methods when the carboxylic acid is needed. organic-chemistry.org This controlled reactivity is a crucial aspect of its utility as a synthetic intermediate.

Positional and Substituent Effects on Reactivity

The specific placement of the bromo and methyl groups on the benzene ring dictates the molecule's reactivity.

Bromo Group (C3): The bromine atom is an excellent leaving group in nucleophilic aromatic substitution and, more importantly, a key participant in palladium-catalyzed cross-coupling reactions. This allows for the precise introduction of a wide variety of substituents at this position.

Methyl Group (C4): As an electron-donating group, the methyl group can influence the electronic properties of the benzene ring, affecting the reactivity and orientation of subsequent electrophilic aromatic substitution reactions. learncbse.in

Combined Effect: The relative positions of the ester, bromo, and methyl groups create a unique electronic and steric environment. The ester group is electron-withdrawing and deactivating for electrophilic substitution, directing incoming groups primarily to the meta position relative to itself (C5). wordpress.com The interplay between the directing effects of all three substituents must be considered when planning further chemical transformations on the aromatic ring.

Development of Novel Synthetic Pathways via Intermediate Use

This compound serves as a critical building block in the multistep synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the presence of multiple functional groups that can be manipulated selectively. The bromine atom, in particular, provides a reactive handle for carbon-carbon bond formation through various cross-coupling reactions or for the generation of organometallic intermediates.

Detailed research findings illustrate its application in creating sophisticated molecular architectures. One prominent example is its use in the development of novel fluorescent probes for biological imaging. In a pathway designed to synthesize near-infrared fluorescent dyes, this compound is employed as a key starting material. rsc.org The synthetic route involves a lithium-halogen exchange, a common strategy for activating aryl bromides. The process begins by dissolving this compound in an anhydrous solvent like tetrahydrofuran (B95107) (THF) and cooling it to a low temperature, typically -78 °C. A strong organolithium base, such as sec-butyl lithium, is then added dropwise. This reaction selectively replaces the bromine atom with lithium, generating a highly reactive aryllithium intermediate.

This nucleophilic intermediate is then immediately reacted with an electrophilic partner to form a new carbon-carbon bond. In the synthesis of Nebraska Red-based reagents, this intermediate is added to 3,7-bis(dimethylamino)-5-ethoxy-10H-acridophosphin-10-one 5-oxide. rsc.org This step is crucial as it links the benzoate-derived portion to the core structure of the dye, ultimately forming a complex, multi-ring system used for imaging G-protein coupled receptor (GPCR) internalization. rsc.org The tert-butyl ester group is often retained during these initial steps and can be hydrolyzed in a later stage of the synthesis to yield a carboxylic acid, which may be necessary for biological activity or further functionalization.

The following table outlines the key steps in this synthetic application:

StepReactantsReagents & ConditionsProductPurpose
1 This compoundsec-Butyl lithium, Anhydrous THF, -78 °CLithiated aryllithium intermediateGeneration of a potent nucleophile.
2 Lithiated aryllithium intermediate, 3,7-bis(dimethylamino)-5-ethoxy-10H-acridophosphin-10-one 5-oxideAnhydrous THF, -78 °C to 0 °CComplex phosphine oxide derivativeFormation of the core structure of a novel fluorescent dye. rsc.org
3 Phosphine oxide derivative6 N HCl, RefluxDeprotected carboxylic acidRemoval of the tert-butyl protecting group for subsequent reactions. rsc.org

Furthermore, this intermediate is integral to the discovery of new pharmaceuticals. Patents for a class of nonsteroidal Selective Androgen Receptor Modulators (SARMs), such as those related to the compound GSK2881078, identify this compound as a potential starting material. patsnap.comgoogle.com SARMs are a class of therapeutic compounds that have similar anabolic effects to androgenic steroids but with reduced androgenic (masculinizing) effects, making them promising candidates for treating muscle wasting, osteoporosis, and other conditions. patsnap.com In these synthetic pathways, the bromo-benzoate core is used to construct the complex heterocyclic systems characteristic of many SARM drug candidates. google.com

The development of these synthetic routes highlights the strategic importance of this compound as an intermediate. Its defined structure allows chemists to introduce a substituted phenyl ring into a target molecule with control over regiochemistry, which is essential for achieving the desired biological activity in drug discovery and the specific photophysical properties in materials science.

Conclusion

Tert-butyl 3-bromo-4-methylbenzoate has firmly established itself as a valuable and versatile building block in advanced chemical research. Its unique combination of a sterically demanding ester group, a reactive bromine atom, and a methyl substituent provides chemists with a powerful tool for the construction of complex and functionally diverse molecules. From the development of cutting-edge fluorescent dyes for biological imaging to the synthesis of potential new therapeutic agents, this aromatic ester continues to play a pivotal role in pushing the boundaries of chemical synthesis and enabling new discoveries across multiple scientific disciplines.

Advanced Analytical Characterization and Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) Chemical Shift Analysis

Proton (¹H) NMR spectroscopy for tert-butyl 3-bromo-4-methylbenzoate allows for the identification and assignment of all unique proton environments in the molecule. The analysis of chemical shifts (δ), signal integrations, and spin-spin coupling patterns provides definitive evidence for the proposed structure.

The ¹H NMR spectrum, typically recorded in a deuterated solvent like chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the aromatic protons, the methyl group attached to the ring, and the tert-butyl ester group. The aromatic region is particularly informative, showing a pattern that confirms the 1,2,4-trisubstituted benzene (B151609) ring.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
8.13Doublet (d)1.71HAromatic H (C2-H)
7.81Doublet of Doublets (dd)7.9, 1.71HAromatic H (C6-H)
7.27Doublet (d)7.91HAromatic H (C5-H)
2.44Singlet (s)-3HMethyl (-CH₃)
1.59Singlet (s)-9Htert-Butyl (-(CH₃)₃)

Data sourced from a study on the synthesis of this compound.

The signal at 8.13 ppm is a doublet, indicating coupling to only one adjacent proton. This corresponds to the proton at the C2 position, which is coupled to the proton at C6. The signal at 7.81 ppm appears as a doublet of doublets, confirming its coupling to two neighboring, non-equivalent protons (at C2 and C5). The proton at C5, adjacent to the methyl group, resonates as a doublet at 7.27 ppm, coupled to the proton at C6. The methyl and tert-butyl groups appear as sharp singlets at 2.44 ppm and 1.59 ppm, respectively, consistent with their structures lacking adjacent protons.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

While specific experimental ¹³C NMR data for this compound is not widely published, the expected chemical shifts can be predicted based on analogous structures. This technique is crucial for confirming the carbon framework of the molecule. For the related compound, tert-butyl 4-bromobenzoate, characteristic signals appear for the ester carbonyl, the aromatic carbons, and the tert-butyl group carbons. rsc.org

One would anticipate the following signals for this compound:

Carbonyl Carbon (C=O): Expected in the range of 164-166 ppm.

Aromatic Carbons: Six distinct signals are expected in the 122-140 ppm region, with their specific shifts influenced by the electron-withdrawing bromine atom and the electron-donating methyl group.

Quaternary Ester Carbon (O-C(CH₃)₃): Predicted to be around 81-83 ppm. rsc.org

tert-Butyl Methyl Carbons (-C(CH₃)₃): A single signal expected around 28 ppm. rsc.org

Aromatic Methyl Carbon (-CH₃): Expected around 20-22 ppm.

Two-Dimensional NMR Techniques for Connectivity Assignments

To unequivocally establish the connectivity of the molecule, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed.

COSY (¹H-¹H Correlation): A COSY spectrum would show cross-peaks between protons that are spin-coupled. emerypharma.com For this compound, this would reveal correlations between the adjacent aromatic protons (H2 with H6, and H6 with H5), visually confirming their positions relative to one another. emerypharma.comlibretexts.org

HSQC/HMBC (¹H-¹³C Correlation): Heteronuclear correlation experiments are used to link protons to their directly attached carbons (HSQC) or to carbons two to three bonds away (Heteronuclear Multiple Bond Correlation, HMBC). creative-biostructure.com An HSQC spectrum would definitively assign each proton signal to its corresponding carbon signal. An HMBC spectrum would further solidify the structure by showing, for example, a correlation between the methyl protons and the C4 carbon of the aromatic ring, confirming the methyl group's position.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of the ester and the substituted aromatic ring. libretexts.org

Table 2: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
1715StrongC=O (Ester carbonyl) stretch
1297, 1255StrongC-O (Ester) stretch
1170, 1123, 1115MediumC-H bending / Aromatic vibrations

Data sourced from a synthetic procedure for the title compound.

The most prominent feature is the strong, sharp absorption band at 1715 cm⁻¹. This frequency is characteristic of the carbonyl (C=O) stretching vibration of an aromatic ester, where conjugation with the benzene ring slightly lowers the frequency compared to a saturated ester. pressbooks.pubspectroscopyonline.com The strong bands observed between 1255 and 1297 cm⁻¹ are indicative of the C-O stretching vibrations of the ester group. spectroscopyonline.com Additional bands in the fingerprint region (below 1500 cm⁻¹) correspond to various C-H bending and C-C bond stretching vibrations within the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules, often resulting in the observation of the protonated molecule [M+H]⁺.

Analysis of this compound by ESI-MS reveals key information confirming its identity. The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, results in a characteristic isotopic pattern for the molecular ion.

Table 3: ESI-MS Data for this compound

m/z ValueIon AssignmentInterpretation
271.0, 273.0[M+H]⁺Protonated molecular ion peak, showing the characteristic 1:1 isotopic pattern for a single bromine atom. Confirms the molecular formula C₁₂H₁₅BrO₂.
214.8[M+H-C₄H₈]⁺Fragment ion resulting from the loss of isobutylene (B52900) from the protonated molecule.

Data sourced from a synthetic procedure for the title compound.

The observation of a pair of peaks at m/z 271 and 273, with nearly equal intensity, is definitive proof of a molecule containing one bromine atom. This corresponds to the protonated molecule, confirming the molecular weight of 270.15 g/mol . A significant fragment is observed at m/z 214.8, which corresponds to the loss of a neutral molecule with a mass of 56 Da (C₄H₈, isobutylene). This fragmentation is a hallmark of tert-butyl esters and arises from the facile cleavage of the C-O bond of the ester, providing strong evidence for the presence of the tert-butyl group. This resulting ion corresponds to the protonated 3-bromo-4-methylbenzoic acid.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is instrumental in both identifying and quantifying this compound, particularly in complex mixtures. nih.govthermofisher.com The gas chromatograph separates volatile compounds based on their boiling points and interactions with the stationary phase of the GC column. researchgate.net As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). thermofisher.com

In the analysis of halogenated aromatic esters like this compound, GC-MS provides high confidence in compound identification through the resulting mass spectrum. restek.com This is particularly useful for distinguishing between isomers and eliminating false positive detections. restek.com The mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of the bromine atom.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for determining the purity of this compound and for its separation from reaction mixtures and byproducts.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile or thermally sensitive compounds like this compound. rsc.orgnih.gov The compound is dissolved in a suitable solvent and injected into the HPLC system, where it is separated based on its affinity for the stationary and mobile phases. sielc.com A common setup for analyzing such compounds is reversed-phase HPLC, often using a C18 column. mpg.dempg.de

The purity of the compound is determined by analyzing the resulting chromatogram. A single, sharp peak indicates a high degree of purity, while the presence of additional peaks suggests the presence of impurities. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific chromatographic conditions.

Table 1: Illustrative HPLC Parameters for Analysis

ParameterValue
Column C18 Reversed-Phase
Mobile Phase Acetonitrile/Water with 0.1% TFA
Detection UV-Vis Detector
Flow Rate 1 mL/min

This table represents a typical set of parameters and may vary based on the specific instrument and desired separation.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of chemical reactions, such as the synthesis of this compound. nih.govrsc.org A small amount of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica (B1680970) gel. mpg.dersc.org

The plate is then placed in a developing chamber with a suitable solvent system (eluent). As the solvent moves up the plate by capillary action, the components of the reaction mixture travel at different rates, resulting in their separation. The position of the spots is visualized, often under UV light. rsc.org By comparing the spots of the reaction mixture with those of the starting materials and the desired product, the progress of the reaction can be effectively monitored. For instance, in the synthesis of this compound, TLC can confirm the consumption of the starting material, 3-bromo-4-methylbenzoic acid. rsc.org

X-ray Crystallography for Solid-State Structure Determination (on derivatives or related compounds)

For example, studies on dicarboxylate derivatives of pyrazolotriazines, which may include a tert-butyl group, reveal how the bulky tert-butyl group influences the conformation of the heterocyclic ring. nih.gov Similarly, the crystal structure of other tert-butyl-substituted compounds shows the spatial arrangement and bond parameters associated with the tert-butyl group. researchgate.net This information allows for predictions about bond lengths, bond angles, and intermolecular interactions in solid this compound.

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. hnue.edu.vn The absorption of light promotes an electron from a lower energy molecular orbital to a higher energy one. libretexts.org For aromatic compounds like this compound, the most common transitions are π → π* and n → π*. shu.ac.uk

The benzene ring and the carbonyl group of the ester are the primary chromophores in this molecule. The substitution pattern on the benzene ring, including the bromine atom and the methyl group, influences the energy of these transitions and thus the wavelength of maximum absorption (λmax). hnue.edu.vn Benzoic acid and its derivatives typically exhibit characteristic absorption peaks. researchgate.net For instance, benzoic acid has absorption bands around 190 nm, 230 nm, and 280 nm. researchgate.net The presence of substituents can cause shifts in these absorption bands. cdnsciencepub.com The UV-Vis spectrum of this compound would be expected to show absorptions in the UV region, characteristic of a substituted aromatic ester. academie-sciences.frscience-softcon.de

Computational Chemistry and Theoretical Studies on Tert Butyl 3 Bromo 4 Methylbenzoate

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. bohrium.com

For tert-butyl 3-bromo-4-methylbenzoate, the electron-withdrawing bromine atom and carbonyl group are expected to lower the energy of both the HOMO and LUMO, while the electron-donating methyl group would have an opposing, albeit weaker, effect. DFT calculations on analogous substituted benzoic acid derivatives provide a basis for estimating these properties. researchgate.netajpchem.org

Table 1: Predicted Frontier Orbital Properties for this compound (Illustrative)

ParameterPredicted Value (eV)Significance
EHOMO (Energy of HOMO)-6.8Indicates electron-donating capability; susceptibility to electrophilic attack.
ELUMO (Energy of LUMO)-1.5Indicates electron-accepting capability; susceptibility to nucleophilic attack. researchgate.net
HOMO-LUMO Gap (ΔE)5.3Correlates with chemical stability and low reactivity. A large gap implies high stability.
Global Electrophilicity Index (ω)3.4Measures the propensity of a species to accept electrons; a higher value indicates a stronger electrophile. peerj.com

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net The MEP map displays the charge distribution, with different colors representing different electrostatic potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), prone to nucleophilic attack. researchgate.net

In an MEP map of this compound, the most negative potential (red/yellow) would be concentrated around the carbonyl oxygen atom of the ester group, making it a primary site for interaction with electrophiles or Lewis acids. The bromine atom would also contribute to a region of negative potential. Electron-deficient (blue) regions would be located around the aromatic protons, particularly the one situated between the bromo and ester groups, indicating their susceptibility to nucleophiles. researchgate.netresearchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are used to study the physical movements and conformational changes of atoms and molecules over time. These methods provide insights into the flexibility of the molecule and the influence of its environment.

The conformation of this compound is primarily defined by the orientation of the bulky tert-butyl ester group relative to the plane of the aromatic ring. Conformational studies on similar molecules, such as substituted pyrones with tert-butyl groups, indicate a strong preference for a conformation where the ester group is coplanar with the ring system to maximize conjugation. ethz.ch Specifically, the s-cis arrangement (where the carbonyl is cis to the C-C bond connecting the ring) is often favored. ethz.ch The bulky tert-butyl group introduces significant steric hindrance, which influences the rotational barrier around the C(aromatic)-C(ester) and O-C(tert-butyl) bonds. Computational analysis can quantify these rotational energy barriers and identify the most stable, low-energy conformers.

The choice of solvent can dramatically alter reaction rates and even the mechanism of a chemical transformation. mdpi.com Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effects of different solvents on the stability of reactants, transition states, and products. researchgate.net For reactions involving this compound, such as nucleophilic aromatic substitution at the bromine position or hydrolysis of the ester, the solvent polarity is critical.

Polar Protic Solvents (e.g., ethanol, water): These solvents can stabilize charged intermediates and transition states through hydrogen bonding, potentially accelerating reactions that proceed through ionic pathways.

Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents can solvate cations effectively but are less able to solvate anions, which can enhance the reactivity of anionic nucleophiles. bris.ac.uk

Non-polar Solvents (e.g., hexane, toluene): Reactions in these solvents are more likely to proceed through concerted or radical mechanisms, as charge separation is energetically unfavorable.

Computational studies can calculate the free energy of solvation to predict how the reaction equilibrium and kinetics will shift in different solvent environments.

Quantitative Structure-Activity Relationship (QSAR) for Predictive Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods used to build models that correlate the chemical structure of a compound with its physical, chemical, or biological activity. ajpchem.orgnih.gov By analyzing a series of related compounds, QSAR can predict the behavior of new, untested molecules. nih.gov

For this compound and its analogs, a QSAR model could be developed to predict their reactivity in specific reactions, such as Suzuki or Stille cross-coupling reactions, which are common for aryl bromides. sigmaaldrich.com The model would be built using a set of calculated molecular descriptors as independent variables and an experimentally measured property (e.g., reaction yield, rate constant) as the dependent variable.

Table 2: Key Molecular Descriptors for QSAR Modeling of Substituted Benzoates

Descriptor ClassExample DescriptorsInformation Provided
Electronic Dipole Moment, HOMO/LUMO energies, Partial ChargesDescribes the electronic distribution and susceptibility to electrostatic interactions. ajpchem.org
Steric/Topological Molecular Volume, Surface Area, Molar RefractivityRelates to the size and shape of the molecule, influencing steric hindrance.
Thermodynamic Heat of Formation, Gibbs Free EnergyIndicates the stability of the molecule.
Lipophilic LogP (Octanol-Water Partition Coefficient)Predicts solubility and partitioning between polar and non-polar phases.

By establishing a statistically significant relationship between these descriptors and the observed reactivity, the resulting QSAR equation can be used to screen virtual libraries of similar compounds and prioritize those with desired chemical characteristics. nih.gov

Compound Index

Mechanistic Investigations in Biological Contexts Focus on Molecular Interactions

Enzyme Inhibition Mechanisms

There is no available scientific literature that specifically investigates the enzyme inhibition mechanisms of tert-butyl 3-bromo-4-methylbenzoate.

Investigation of Thyroperoxidase (TPO) Inhibition

No studies were found that have examined the inhibitory effects of this compound on thyroperoxidase (TPO). It is worth noting that a positional isomer, tert-butyl 4-bromo-3-methylbenzoate, has been identified as a potential TPO inhibitor in high-throughput screening studies. However, these findings cannot be directly extrapolated to this compound due to the critical role of substituent positioning in molecular interactions.

Molecular Basis of Enzyme-Compound Interactions

Without any studies on enzyme inhibition, there is no information available regarding the molecular basis of how this compound might interact with any enzyme. This includes a lack of data on binding site analysis, specific amino acid interactions, or the types of chemical bonds that might be formed.

Conclusion and Future Research Directions

Summary of Current Research Landscape and Contributions

Tert-butyl 3-bromo-4-methylbenzoate is a halogenated aromatic ester that has primarily been utilized as a crucial intermediate in organic synthesis. Current research has established its role as a versatile building block, particularly in the construction of more complex molecular architectures. The presence of the bromine atom and the tert-butyl ester group on the benzene (B151609) ring provides two distinct points for chemical modification, making it a valuable synthon.

The primary contribution of this compound to the research landscape lies in its application in cross-coupling reactions. The carbon-bromine bond is amenable to participation in various transition metal-catalyzed reactions, such as Suzuki, Negishi, and Stille couplings, allowing for the formation of new carbon-carbon bonds. This has been instrumental in the synthesis of biaryl compounds and other substituted aromatic systems.

Furthermore, the tert-butyl ester group serves as a protecting group for the carboxylic acid functionality. This group is stable under a variety of reaction conditions but can be selectively removed under acidic conditions to reveal the carboxylic acid for further transformations. This orthogonal reactivity is a key feature that enhances its utility in multi-step synthetic sequences.

A significant portion of the available literature details the synthesis of this compound itself, with a common route involving the esterification of 3-bromo-4-methylbenzoic acid with isobutylene (B52900) in the presence of a strong acid catalyst. chemicalbook.com Variations of this and other synthetic methods are continuously being explored to improve yield, purity, and environmental footprint.

Emerging Trends in Synthetic Methodologies and Applications

Emerging trends in the synthesis and application of this compound are focused on increasing efficiency, sustainability, and expanding its utility into new chemical domains.

Greener Synthetic Approaches: There is a growing emphasis on developing more environmentally friendly methods for the synthesis of this and related compounds. This includes the exploration of solid acid catalysts to replace corrosive liquid acids, as well as the use of more benign solvents and reaction conditions. One-step production methods are being investigated to replace traditional two-step processes, aiming to reduce waste and energy consumption. google.com

Catalytic System Innovations: Advances in catalysis are driving new applications. The development of more active and selective catalysts for cross-coupling reactions allows for the use of milder reaction conditions and a broader substrate scope. This is expanding the range of complex molecules that can be synthesized using this compound as a starting material.

Flow Chemistry: The application of continuous flow technology to the synthesis of this compound and its derivatives is an emerging area. Flow chemistry offers potential advantages in terms of safety, scalability, and process control, which are particularly relevant for industrial-scale production.

New Applications in Medicinal Chemistry: While traditionally used as an intermediate, researchers are beginning to explore the biological activities of derivatives of this compound. For instance, related bromo-methylbenzoate structures have been investigated for their potential anti-inflammatory properties. mdpi.comnih.gov This suggests a potential future direction for designing and synthesizing novel bioactive compounds based on this scaffold.

Unexplored Reactivity and Transformational Opportunities for the Compound

Despite its utility, the full reactive potential of this compound remains to be explored. Several avenues for future investigation exist:

C-H Activation: The aromatic ring of the compound possesses several C-H bonds that could potentially be functionalized through transition metal-catalyzed C-H activation reactions. This would provide a more direct and atom-economical route to novel derivatives without the need for pre-functionalized starting materials.

Photoredox Catalysis: The application of photoredox catalysis to reactions involving this compound is a promising but largely unexplored area. This technology could enable novel transformations, such as radical-based reactions, that are not accessible through traditional thermal methods.

Electrochemical Synthesis: The use of electrosynthesis for the transformation of this compound offers a green and powerful alternative to conventional chemical methods. The electrochemical reduction of the carbon-bromine bond or oxidation of the methyl group could lead to new synthetic pathways.

Derivatization of the Methyl Group: While the bromine and ester functionalities are the primary reactive sites, the methyl group also presents opportunities for transformation. For example, radical bromination of the methyl group could provide a new handle for further functionalization, leading to the synthesis of a different class of derivatives.

Potential for Development in Advanced Materials and Specialized Chemical Applications

The structural features of this compound suggest its potential for use in the development of advanced materials and other specialized chemical applications.

Liquid Crystals: The rigid aromatic core of the molecule is a common feature in liquid crystalline materials. By incorporating this unit into larger, more complex structures, it may be possible to design novel liquid crystals with specific optical or electronic properties.

Organic Electronics: Aryl halides and esters are common building blocks in the synthesis of organic semiconductors, light-emitting diodes (OLEDs), and other organic electronic devices. The ability to functionalize this compound through cross-coupling reactions makes it a potential precursor for the synthesis of new organic electronic materials.

Polymers and Dendrimers: The bifunctional nature of the compound makes it a suitable monomer for the synthesis of novel polymers and dendrimers. The bromine atom and the carboxylic acid (after deprotection) can be used as points for polymerization or dendritic growth, leading to materials with unique architectures and properties.

Agrochemicals: The bromo-methylbenzoate scaffold is found in some agrochemical compounds. Further research could explore the synthesis and evaluation of derivatives of this compound as potential herbicides, fungicides, or insecticides.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-butyl 3-bromo-4-methylbenzoate?

  • Methodological Answer : The synthesis typically involves esterification of 3-bromo-4-methylbenzoic acid with tert-butanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Alternatively, tert-butylating agents like Boc₂O (di-tert-butyl dicarbonate) in the presence of DMAP (4-dimethylaminopyridine) can be used for milder conditions. Key steps include purification via column chromatography and structural validation using NMR and FTIR .

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., tert-butyl singlet at ~1.3 ppm) and bromine-induced deshielding effects.
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (C₁₂H₁₅BrO₂, expected m/z ~286.02).
  • X-ray Crystallography : Resolves conformational details, especially tert-butyl group orientation in the solid state .

Q. What safety precautions are necessary when handling this compound in the laboratory?

  • Methodological Answer :

  • Storage : Keep in airtight containers at room temperature, away from oxidizing agents and heat sources .
  • PPE : Use nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation of vapors .
  • Waste Disposal : Segregate halogenated waste and consult institutional guidelines for chemical disposal .

Advanced Research Questions

Q. How can dynamic NMR and computational methods resolve conformational dynamics of the tert-butyl group in this compound?

  • Methodological Answer :

  • Dynamic NMR : Low-temperature ¹H NMR experiments (e.g., at -40°C) can slow rotational motion, revealing axial/equatorial tert-butyl conformers. Line-shape analysis quantifies energy barriers for rotation .
  • DFT Calculations : Use Gaussian or ORCA software to model potential energy surfaces. Include solvent effects (e.g., PCM model) to predict solution-phase stability of conformers .

Q. What are the mechanistic insights into the reactivity of the bromine substituent in cross-coupling reactions involving this compound?

  • Methodological Answer :

  • Suzuki-Miyaura Coupling : Bromine acts as a leaving group, enabling palladium-catalyzed aryl-aryl bond formation. Optimize conditions using Pd(PPh₃)₄, K₂CO₃, and arylboronic acids in THF/water mixtures.
  • DFT Studies : Analyze oxidative addition steps using Pd(0)/Pd(II) intermediates. Ligand steric effects (e.g., tert-butyl groups) influence reaction rates and regioselectivity .

Q. How does introducing tert-butyl groups influence the physicochemical properties and solubility of derivatives like this compound?

  • Methodological Answer :

  • Solubility : Tert-butyl groups enhance lipophilicity, reducing solubility in polar solvents (e.g., water) but increasing compatibility with nonpolar media (e.g., hexane).
  • Thermal Stability : Differential Scanning Calorimetry (DSC) shows tert-butyl esters decompose at higher temperatures (~200°C) due to steric protection of the ester linkage .

Data Contradictions and Resolution

Q. How can discrepancies in tert-butyl group orientation between X-ray and NMR data be resolved?

  • Methodological Answer :

  • Crystallography vs. Solution Studies : X-ray data reflect solid-state conformations, while NMR captures dynamic equilibria. Use variable-temperature NMR to correlate with DFT-predicted solution conformers.
  • Synchrotron Studies : High-resolution X-ray diffraction at multiple temperatures can bridge solid-state and solution-phase observations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.